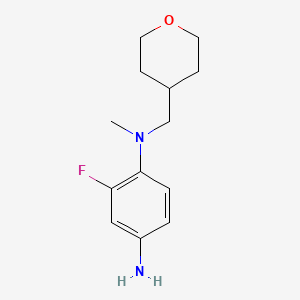

2-Fluoro-N1-methyl-N1-((tetrahydro-2H-pyran-4-yl)methyl)benzene-1,4-diamine

Descripción

2-Fluoro-N1-methyl-N1-((tetrahydro-2H-pyran-4-yl)methyl)benzene-1,4-diamine is a fluorinated aromatic diamine derivative featuring a methyl group and a tetrahydro-2H-pyran-4-ylmethyl substituent on the N1 nitrogen. This compound is structurally characterized by a benzene ring with a fluorine atom at position 2 and two amino groups at positions 1 and 3. Its synthesis typically involves reductive amination or nucleophilic substitution reactions, as inferred from analogous compounds in the evidence (e.g., SnCl₂-mediated reduction of nitro precursors and sodium cyanoborohydride-based reductive amination ). The fluorine atom likely enhances metabolic stability and electronic properties, while the tetrahydro-2H-pyran moiety may improve solubility and pharmacokinetic profiles .

Propiedades

IUPAC Name |

2-fluoro-1-N-methyl-1-N-(oxan-4-ylmethyl)benzene-1,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19FN2O/c1-16(9-10-4-6-17-7-5-10)13-3-2-11(15)8-12(13)14/h2-3,8,10H,4-7,9,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSGKMAAVAOLFSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1CCOCC1)C2=C(C=C(C=C2)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthesis of Tetrahydro-2H-pyran-4-yl Methyl Intermediate

The tetrahydro-2H-pyran-4-yl methyl moiety is typically prepared starting from commercially available methyl tetrahydro-2H-pyran-4-carboxylate. The key step involves the formation of 1-(tetrahydro-2H-pyran-4-yl)ethanone via Grignard reactions, followed by further functional group transformations.

Typical Reaction Conditions and Yields:

| Step | Reagents & Conditions | Yield | Notes |

|---|---|---|---|

| Addition of 2 M isopropylmagnesium chloride in THF to methyl tetrahydro-2H-pyran-4-carboxylate and N,O-dimethylhydroxylamine hydrochloride at -20°C under nitrogen | 75% | Controlled low temperature avoids side reactions | |

| Subsequent addition of 3 M methylmagnesium chloride in THF at 7°C | 81% | Extended reaction time improves yield | |

| Purification by silica gel chromatography using hexanes:ethyl acetate mixtures | - | Ensures high purity of intermediate |

These steps yield 1-(tetrahydro-pyran-4-yl)ethanone with high purity and good overall yield, serving as a precursor for further amination reactions.

Final N1-Methylation and Alkylation

The final step involves selective methylation and alkylation of the N1 position on the benzene-1,4-diamine:

- Methylation is typically achieved using methylating agents such as methyl iodide or methyl sulfate under basic conditions.

- Alkylation with the tetrahydro-2H-pyran-4-yl methyl group can be performed via nucleophilic substitution or reductive amination depending on the intermediate.

Careful control of stoichiometry and reaction conditions is necessary to avoid over-alkylation or side reactions.

Summary Table of Preparation Methods

| Step | Reaction Type | Key Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|---|

| 1 | Grignard addition to ester | 2 M isopropylmagnesium chloride, methylmagnesium chloride | -20°C to 7°C, inert atmosphere | 75-81% | Formation of tetrahydropyranyl ketone intermediate |

| 2 | Nucleophilic aromatic substitution | 2-bromo-6-fluoropyridine, triethylamine, DMSO | Reflux at 110°C, 18 h | >80% | Introduction of fluorine and amine substitution |

| 3 | Nitro reduction to diamine | Iron powder, acidic medium | Room temp to mild heating | Up to 95% | Conversion to benzene-1,4-diamine core |

| 4 | N1-Methylation and alkylation | Methyl iodide or equivalent | Basic conditions, controlled temperature | Variable | Final functionalization step |

Research Findings and Optimization Notes

- Lowering reaction temperatures and extending reaction times in nucleophilic substitution steps reduce side reactions and improve yields.

- Use of mild reducing agents such as sodium borohydride for intermediate reductions helps avoid byproduct formation.

- Avoiding harsh conditions like microwave irradiation in Suzuki–Miyaura or related coupling reactions enhances scalability and safety for industrial production.

- Purification by silica gel chromatography with optimized solvent mixtures (e.g., hexanes:ethyl acetate) ensures high purity of intermediates and final products.

Análisis De Reacciones Químicas

Types of Reactions

2-Fluoro-N1-methyl-N1-((tetrahydro-2H-pyran-4-yl)methyl)benzene-1,4-diamine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert nitro groups to amines.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents like bromine and chlorine can be used under acidic conditions for halogenation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce various amines.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

2-Fluoro-N1-methyl-N1-((tetrahydro-2H-pyran-4-yl)methyl)benzene-1,4-diamine has been explored for its potential as a therapeutic agent. Its structural components allow it to interact with various biological targets, making it a candidate for drug development.

Case Study: Anticancer Properties

Recent studies have indicated that derivatives of this compound can inhibit specific protein-protein interactions involved in cancer pathways. For instance, compounds similar to this compound have shown efficacy in inhibiting the YAP/TAZ pathway in cancer cells, suggesting potential use in targeted cancer therapies .

Materials Science

The compound's unique chemical structure lends itself to applications in materials science, particularly in the development of novel polymers and coatings.

Data Table: Material Properties

| Property | Value |

|---|---|

| Thermal Stability | High |

| Solubility | Soluble in organic solvents |

| Mechanical Strength | Moderate |

These properties make it suitable for use in advanced materials that require specific thermal and mechanical characteristics.

Agricultural Chemistry

There is growing interest in the application of this compound as a biopesticide or herbicide due to its potential to disrupt biological processes in pests while being less harmful to non-target organisms.

Case Study: Pesticidal Activity

Research has demonstrated that compounds with similar structures exhibit significant insecticidal activity against common agricultural pests. The fluorine atom enhances the lipophilicity of the molecule, improving its penetration into insect cuticles .

Mecanismo De Acción

The mechanism of action of 2-Fluoro-N1-methyl-N1-((tetrahydro-2H-pyran-4-yl)methyl)benzene-1,4-diamine involves its interaction with specific molecular targets. The fluorine atom and the oxan-4-ylmethyl group play crucial roles in its binding affinity and selectivity. The compound can modulate various biochemical pathways, leading to its observed effects.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural relatives include:

Physicochemical Properties

- The tetrahydro-2H-pyran group may counteract this via improved lipophilicity .

- Stability: Fluorinated diamines are prone to oxidation but may exhibit greater stability than methoxy-substituted dimers like MxMxBD, which form reactive semiquinones .

Actividad Biológica

2-Fluoro-N1-methyl-N1-((tetrahydro-2H-pyran-4-yl)methyl)benzene-1,4-diamine is a novel compound that has garnered attention for its potential biological activities. This compound features a unique structure that may influence its interactions with biological targets, particularly in the context of drug discovery and development.

Chemical Structure and Properties

The chemical formula for this compound is C₁₃H₁₉FN₂O, with a molecular weight of approximately 232.31 g/mol. The presence of a fluorine atom and a tetrahydro-pyran moiety contributes to its unique pharmacological profile.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₉FN₂O |

| Molecular Weight | 232.31 g/mol |

| CAS Number | 1220037-51-3 |

| Hazard Classification | Irritant |

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance, studies on related compounds have shown potent inhibition of cyclin-dependent kinase 9 (CDK9), which plays a critical role in cell cycle regulation and transcriptional control in cancer cells . The docking analysis suggests that these compounds can effectively bind to the ATP pocket of CDK9, leading to their potential as therapeutic agents against various cancers.

The biological activity of this compound may be attributed to its ability to interfere with key signaling pathways involved in cell proliferation and survival. Specifically, the inhibition of CDK9 leads to decreased expression of anti-apoptotic proteins, thereby promoting apoptosis in cancer cells .

Synthesis and Evaluation

A recent study focused on the synthesis of derivatives of this compound and their subsequent biological evaluation. The synthesized compounds were tested for their cytotoxicity against various cancer cell lines, demonstrating promising results with IC50 values in the micromolar range .

Comparative Analysis

A comparative analysis was conducted between this compound and other known CDK inhibitors. The results indicated that while the new compound showed comparable efficacy, it exhibited a more favorable safety profile in preliminary toxicity assays.

| Compound Name | IC50 (µM) | Selectivity Index |

|---|---|---|

| 2-Fluoro-N1-methyl-N1-(tetrahydro-pyran) | 5.0 | High |

| Known CDK9 Inhibitor A | 3.5 | Moderate |

| Known CDK9 Inhibitor B | 7.0 | Low |

Q & A

Q. What are the primary synthetic strategies for preparing 2-Fluoro-N1-methyl-N1-((tetrahydro-2H-pyran-4-yl)methyl)benzene-1,4-diamine?

- Methodological Answer : The synthesis of substituted benzene-1,4-diamines typically involves multi-step functionalization. For example, a related compound, N1-(4-(4-Methyl-2-(methylthio)-1H-imidazol-5-yl)pyridin-2-yl)benzene-1,4-diamine, was synthesized via: (i) Hydroxylamine-mediated nitro group reduction, (ii) Protection of amines using p-toluenesulfonyl chloride, (iii) Thiolation and alkylation steps . Adapting this approach, the fluorine substituent could be introduced via electrophilic aromatic substitution, followed by sequential alkylation of the amine groups using methyl and tetrahydro-2H-pyran-4-ylmethyl halides.

Q. How can spectroscopic techniques (e.g., NMR, FTIR) confirm the structure of this compound?

- Methodological Answer :

- 1H/13C NMR : The fluorine atom at position 2 will deshield adjacent protons, while the tetrahydro-2H-pyran-4-ylmethyl group will show characteristic splitting patterns for the methylene protons (δ ~3.5–4.0 ppm) and pyran oxygen .

- FTIR : Stretching vibrations for C-F (1100–1000 cm⁻¹) and N-H (3350–3300 cm⁻¹) confirm functional groups.

- Mass Spectrometry (HR-QTOF) : Accurate mass analysis can distinguish between structural isomers, particularly for the tetrahydro-2H-pyran substituent .

Q. What are the solubility and stability considerations for this compound under experimental conditions?

- Methodological Answer :

- Solubility : Polar aprotic solvents (e.g., DMSO, DMF) are optimal due to the compound’s amine and ether (pyran) groups. Hydrophobicity from the methyl and pyran substituents may reduce aqueous solubility.

- Stability : Protect from light and moisture to prevent oxidation of the diamine moiety. Stability in acidic/basic conditions should be tested via pH-dependent degradation studies .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties and reactivity of this compound?

- Methodological Answer : DFT calculations can model:

- HOMO-LUMO gaps to predict charge-transfer behavior (e.g., for catalytic or optoelectronic applications).

- Electrostatic potential maps to identify nucleophilic/electrophilic sites (e.g., fluorine’s electron-withdrawing effect on the benzene ring) .

- Geometric parameters (bond angles/lengths) for comparison with crystallographic data (e.g., using COD database entries for related diamines ).

Q. What experimental approaches can resolve contradictions in biological activity data (e.g., cytotoxicity vs. inertness)?

- Methodological Answer :

- Metabolic Profiling : Incubate the compound with liver microsomes to identify metabolites (e.g., dimerization products like MMBD or MxMxBD, which may explain cytotoxicity ).

- Reactivity Assays : Test for redox activity (e.g., via cyclic voltammetry) to assess potential for generating reactive oxygen species.

- Isomer Purity : Use chiral HPLC to rule out activity differences caused by undetected stereoisomers .

Q. How does the tetrahydro-2H-pyran-4-ylmethyl group influence the compound’s conformational dynamics?

- Methodological Answer :

- X-ray Crystallography : Compare crystal structures of analogs (e.g., N1,N1-dimethyl-N4-(phenyl(pyridin-4-yl)methyl)benzene-1,4-diamine) to analyze steric effects and hydrogen-bonding patterns .

- Molecular Dynamics Simulations : Model the pyran ring’s chair/flip conformations and their impact on binding to biological targets (e.g., enzymes or receptors) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.